(S)-(+)-Citronellyl bromide

Chemical Ecology Asymmetric Synthesis Pheromone Science

(S)-(+)-Citronellyl bromide (CAS 143615-81-0) is a chiral, monoterpene-derived organic bromide with the molecular formula C10H19Br and a molecular weight of 219.16 g/mol. Its structure consists of a linear C10 isoprenoid skeleton with a defined (S)-configuration at the C6 stereocenter.

Molecular Formula C10H19Br
Molecular Weight 219.16 g/mol
CAS No. 143615-81-0
Cat. No. B128559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Citronellyl bromide
CAS143615-81-0
Molecular FormulaC10H19Br
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CCBr
InChIInChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1
InChIKeyQPKCDMXLSDFCQD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-Citronellyl Bromide (CAS 143615-81-0): A Defined Chiral Terpenoid Building Block for Stereocontrolled Synthesis


(S)-(+)-Citronellyl bromide (CAS 143615-81-0) is a chiral, monoterpene-derived organic bromide with the molecular formula C10H19Br and a molecular weight of 219.16 g/mol . Its structure consists of a linear C10 isoprenoid skeleton with a defined (S)-configuration at the C6 stereocenter [1]. It is a colorless to pale yellow liquid at room temperature, with a density of 1.11 g/mL at 25 °C and a boiling point of 111 °C at 12 mmHg [2]. The compound serves as a versatile chiral pool reagent in asymmetric synthesis, valued for its ability to introduce a pre-defined stereochemical center into target molecules .

Why Stereochemistry Matters: The Critical Distinction Between (S)-(+)-Citronellyl Bromide and Alternative Chiral or Racemic Analogs


In synthetic applications requiring a specific stereochemical outcome, generic substitution of (S)-(+)-citronellyl bromide with its (R)-enantiomer or a racemic mixture is not scientifically valid. The compound's utility stems directly from its defined stereochemistry at the C6 position, which acts as a chiral handle to direct the absolute configuration of downstream products [1]. Using the opposite enantiomer (R)-(-)-citronellyl bromide (CAS 10340-84-8) would yield the enantiomeric product, potentially with different biological activity or material properties [2]. Employing a racemic mixture would produce a 1:1 mixture of diastereomers, requiring additional separation steps and reducing overall yield and efficiency . The following quantitative evidence section provides specific, data-backed scenarios where this stereochemical fidelity is essential.

Quantitative Evidence Guide: Head-to-Head Performance Data for (S)-(+)-Citronellyl Bromide


Stereochemical Purity Defines Pheromone Bioactivity: (S)- vs. (R)-Citronellyl Bromide as Precursors

The enantiomeric purity of the citronellyl bromide starting material directly dictates the stereochemical outcome of the synthesized pheromone, which in turn determines its bioactivity. (S)-(+)-citronellyl bromide was used as the sole source of chirality to synthesize the (S)-enantiomer of 10,14-dimethylpentadecyl isobutyrate (the pheromone of the tea tussock moth) [1]. In comparative field trials, the (R)-pheromone synthesized from (R)-citronellyl bromide attracted male moths, while the (S)-pheromone synthesized from the (S)-enantiomer demonstrated significantly different, reduced activity [1]. This demonstrates that procurement of the correct enantiomer is not interchangeable and is a prerequisite for achieving the desired biological outcome [2].

Chemical Ecology Asymmetric Synthesis Pheromone Science

Chiral Pool Strategy Enables Efficient Enantiomeric Synthesis of Bioactive Lipids

The (S)-configured stereocenter in (S)-(+)-citronellyl bromide provides a direct and efficient route to single enantiomers of complex lipids. A study demonstrated the synthesis of both 10R- and 10S-tuberculostearic acid, a bioactive lipid found in Mycobacterium tuberculosis, in just four steps using commercially available (R)- and (S)-citronellyl bromide as starting materials [1]. This chiral pool strategy contrasts sharply with a racemic approach, which would necessitate a resolution step, thereby lowering overall yield and increasing development time [2].

Lipid Synthesis Mycobacterial Lipids Chiral Pool Approach

Enantiopure Building Block Required for Spiroacetal Antibiotic Synthesis

The synthesis of the spiroacetal core of spirofungin A and B, antifungal antibiotics, relies on a single enantiomer of citronellyl bromide. The reported synthesis utilized (S)-citronellyl bromide to react with a (±)-epoxy alcohol, and the desired stereochemistry was achieved by leveraging the inherent chirality of the starting bromide [1]. The diastereomers formed from the racemic epoxy alcohol were subsequently separated. Using racemic citronellyl bromide would have produced a complex mixture of four diastereomeric products, making the separation of the desired isomer impractical and significantly reducing the yield of the target spiroacetal [2].

Natural Product Synthesis Antifungal Agents Spiroacetals

Defined Chiral Monomer Drives Unique Ferroelectric Liquid Crystal Behavior

The introduction of chirality from (S)-(+)-citronellyl bromide into a supramolecular structure is crucial for generating specific material properties. An N,N'-diphenylurea derivative bearing six (±)-citronellyl groups (derived from racemic citronellyl bromide) was found to exhibit an axially polar-ferroelectric columnar liquid crystal (AP-FCLC) phase [1]. This result was unexpected, as the optically inactive compound, a mixture of 21 stereoisomers, generated the AP-FCLC phase through a process of chiral self-sorting [2]. This finding underscores that even in complex mixtures, the presence of chiral units derived from a defined enantiomer like (S)-(+)-citronellyl bromide can give rise to emergent properties not attainable with purely achiral building blocks.

Liquid Crystals Ferroelectric Materials Supramolecular Chemistry

Differentiation from (R)-Enantiomer by Specific Optical Rotation

A fundamental and quantifiable point of differentiation between (S)-(+)-citronellyl bromide and its (R)-enantiomer is their specific optical rotation. (S)-(+)-citronellyl bromide has a reported specific rotation of [α]20/D +6.8° (neat) . In contrast, the (R)-enantiomer (CAS 10340-84-8) has a specific rotation of [α]20/D -6.8° (neat) . This property is not only a critical identifier for procurement but also serves as a rapid, quantitative quality control check for enantiomeric purity upon receipt.

Analytical Chemistry Chiral Purity Quality Control

Reported Applications and Reactivity Profile

(S)-(+)-Citronellyl bromide's utility is defined by its ability to participate in key carbon-carbon bond forming reactions. It is a reported reactant in the Negishi cross-coupling reaction, a powerful method for forming new C-C bonds [1]. Additionally, it has been used in the synthesis of spiroacetal parts of spirofungin A and B, where its primary alkyl bromide group reacts with an epoxy alcohol in an alkyne–lactone coupling . These specific reactivity profiles, coupled with its defined stereochemistry, differentiate it from achiral alkyl bromides or other chiral terpenoid derivatives that may lack the same functional group or stereochemical configuration.

Organic Synthesis Cross-Coupling Chiral Building Block

Optimal Use Cases for (S)-(+)-Citronellyl Bromide: Where Its Chiral and Reactivity Profile Drives Value


Synthesis of Enantiopure Pheromones and Semiochemicals

As demonstrated in the synthesis of the tea tussock moth pheromone, (S)-(+)-citronellyl bromide is an ideal starting material for generating the (S)-enantiomer of specific semiochemicals [4]. The compound's pre-installed (S)-stereocenter allows for a concise synthesis of the target enantiomer without the need for costly and time-consuming chiral resolution steps. This application is critical for researchers developing species-specific pest control agents or studying insect olfaction.

Chiral Pool Precursor for Bioactive Lipids and Natural Products

The compound excels as a chiral pool synthon in the multi-step synthesis of complex natural products containing a chiral methyl branch. Its utility is exemplified by the efficient four-step synthesis of enantiopure tuberculostearic acid enantiomers [4]. This approach is broadly applicable to the synthesis of other methyl-branched fatty acids, terpenoids, and related bioactive molecules found in mycobacteria and other organisms, providing a significant advantage over de novo asymmetric construction of the stereocenter.

Construction of Stereodefined Spiroacetal Motifs

In the synthesis of polyketide-derived natural products like the spirofungins, (S)-(+)-citronellyl bromide serves as a key building block for assembling the stereochemically complex spiroacetal core [4]. Its use drastically simplifies the stereochemical landscape of the synthesis, enabling the controlled formation of the spiroacetal and subsequent separation of diastereomers, a strategy that would be significantly more challenging with a racemic starting material.

Development of Chiral Liquid Crystals and Supramolecular Materials

As highlighted by research into ferroelectric liquid crystals, (S)-(+)-citronellyl bromide can be used to introduce chiral side chains into larger molecular architectures [4]. The resulting chirality can drive self-assembly processes like chiral self-sorting, leading to emergent material properties such as ferroelectricity. This makes the compound a valuable tool for materials scientists exploring the design of novel functional materials where molecular chirality is a key design parameter.

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